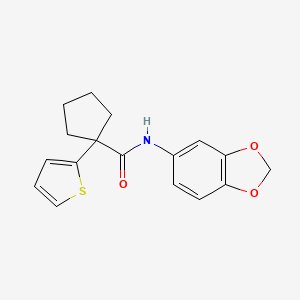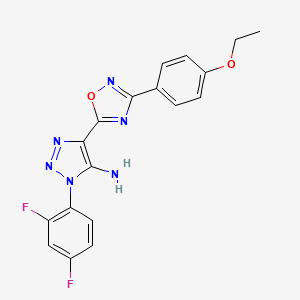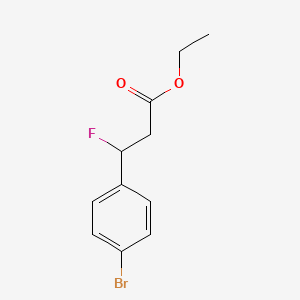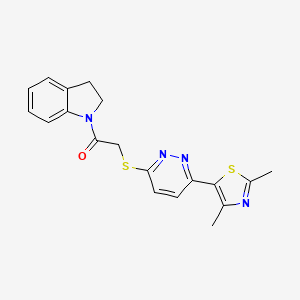
6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its distinct structural attributes and potential applications in various scientific fields. It encompasses a complex arrangement of a triazole ring linked to a pyrimidine-2,4-dione scaffold, featuring ethoxyphenyl and propylthio functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic pathway:
Formation of the Triazole Ring: : This step typically involves the cyclization of precursor compounds under acidic or basic conditions.
Addition of Ethoxyphenyl and Propylthio Groups: : Utilizing suitable nucleophilic substitution reactions.
Coupling with Pyrimidine-2,4-dione: : The final assembly with the pyrimidine core is achieved through a series of condensation reactions under controlled temperatures and solvent conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using flow chemistry technologies, optimizing reaction times and minimizing by-products. The reactions are conducted in high-pressure reactors to ensure complete conversion of intermediates.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : When exposed to oxidizing agents, the compound can form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the nitro groups to amines.
Substitution: : Halogenation or alkylation can modify the pyrimidine or triazole rings, leading to various derivatives.
Oxidation: : Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide under reflux.
Major Products Formed: Depending on the reaction type, the major products can include sulfoxides, amines, and halogenated derivatives with diverse functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Catalysis: : It serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Antimicrobial Agents: : Due to its structural features, it exhibits potential antimicrobial properties against various pathogens.
Drug Development: : It acts as a core structure in the development of potential therapeutic agents for treating infections and inflammatory conditions.
Material Science: : It finds application in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: : The compound can inhibit enzymes involved in microbial cell wall synthesis, thus exerting antimicrobial effects.
Signal Transduction Pathways: : It interferes with pathways responsible for inflammatory responses, providing therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
Uniqueness:
Structural Diversity: : The presence of both ethoxyphenyl and propylthio groups makes it unique compared to similar compounds that might lack such structural variety.
Functional Versatility: : The dual-functional nature enables it to participate in various chemical reactions, making it more versatile than other simpler analogs.
Triazole-based Compounds: : Compounds like 1,2,4-Triazole derivatives.
Pyrimidine Derivatives: : Other substituted pyrimidines that lack the propylthio group.
This compound's distinct structure and versatile reactivity profile open up numerous possibilities for scientific research and industrial applications, making it a valuable target for further exploration and development.
Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-3-9-27-18-22-21-15(10-12-11-16(24)20-17(25)19-12)23(18)13-5-7-14(8-6-13)26-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWICZOGMMLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2474915.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate](/img/structure/B2474918.png)
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate](/img/structure/B2474920.png)
![2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2474921.png)
![Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2474924.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2474928.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2474931.png)
![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)



